Lipophilicity Advantage vs. 3-Phenyl Analog
The 4‑isopropyl substituent elevates the calculated partition coefficient (logP) by approximately 1.0–1.1 log units relative to 3‑phenyl‑1H‑pyrazole‑4‑carbaldehyde. The target compound shows a logP of 3.01 , while the des‑isopropyl analog exhibits a logP of 1.89–2.02 . This increase in lipophilicity can enhance membrane permeability and binding to hydrophobic protein pockets, a critical factor when designing CNS‑penetrant candidates or optimizing oral bioavailability.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.01 (ChemScene computational prediction) |
| Comparator Or Baseline | 3‑Phenyl‑1H‑pyrazole‑4‑carbaldehyde: logP = 1.89 (BOC Sciences) / 2.02 (ChemBase) |
| Quantified Difference | Δ logP ≈ +1.0 to +1.1 |
| Conditions | Computational prediction using standard logP algorithms; values from vendor technical datasheets. Experimental logP not available in the public domain. |
Why This Matters
A logP difference of >1 unit can shift a compound across Lipinski’s optimal range and meaningfully alter cellular permeability and plasma protein binding, making the isopropylphenyl derivative the preferred starting material for lipophilicity‑driven SAR campaigns.
